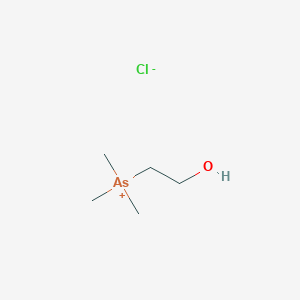
(2-Hydroxyethyl)(trimethyl)arsanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)(trimethyl)arsanium chloride: is an organoarsenic compound with the molecular formula C5H14AsClOThis compound is characterized by the presence of an arsonium ion, where the central nitrogen atom in choline is replaced by arsenic . It is a quaternary arsonium salt and is structurally similar to choline, a vital nutrient for humans and many other organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)(trimethyl)arsanium chloride typically involves the reaction of trimethylarsine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3As+CH2CH2O→(CH3)3AsCH2CH2OH
The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)(trimethyl)arsanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert it back to trimethylarsine.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under mild conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Trimethylarsine.
Substitution: Various substituted arsonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Hydroxyethyl)(trimethyl)arsanium chloride is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds .
Biology: The compound is studied for its role as a marine metabolite and its presence in various marine organisms . It is also investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the field of antimicrobial agents .
Industry: In industry, the compound is used in the production of specialized chemicals and as an intermediate in the synthesis of other organoarsenic compounds .
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)(trimethyl)arsanium chloride involves its interaction with cellular components. As a quaternary arsonium salt, it can interact with negatively charged biomolecules, disrupting their normal function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Arsenocholine: Similar in structure but with different biological roles.
Trimethylarsine oxide: Another organoarsenic compound with distinct chemical properties.
Tetramethylarsonium chloride: A quaternary arsonium salt with a different alkyl group arrangement.
Uniqueness: (2-Hydroxyethyl)(trimethyl)arsanium chloride is unique due to its structural similarity to choline, which allows it to interact with biological systems in ways that other organoarsenic compounds cannot. Its specific chemical properties and reactivity also make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
84796-08-7 |
|---|---|
Formule moléculaire |
C5H14AsClO |
Poids moléculaire |
200.54 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)arsanium;chloride |
InChI |
InChI=1S/C5H14AsO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XCPUXMZXKJJWTL-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


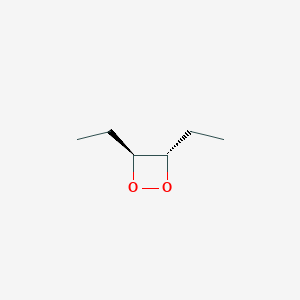
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
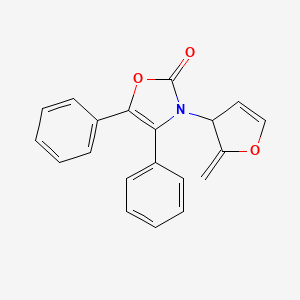
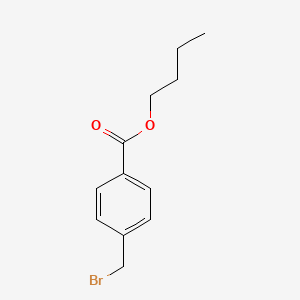


![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)

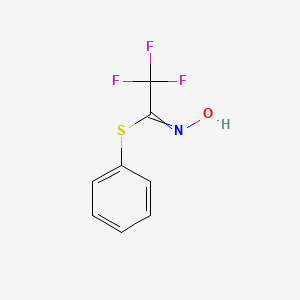
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
